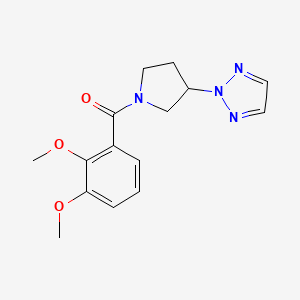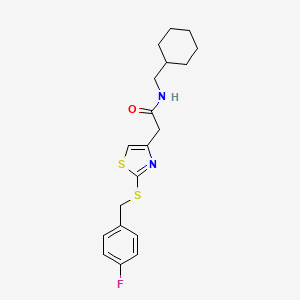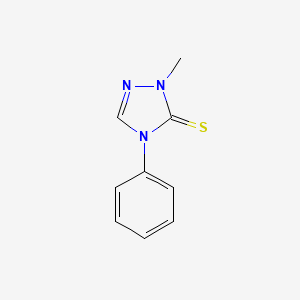![molecular formula C22H15ClN4OS B2629392 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide CAS No. 923678-61-9](/img/structure/B2629392.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .Wissenschaftliche Forschungsanwendungen
1. Kinase Inhibition and Anticancer Activity
Research has identified certain benzamide derivatives as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, crucial in targeting cancer cell growth. These inhibitors demonstrate excellent kinase selectivity, favorable pharmacokinetic properties across species, and significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006). Similarly, specific Co(II) complexes synthesized with related compounds exhibit noteworthy anticancer activity, especially in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017), and other derivatives show promising anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
2. Synthesis and Structural Analysis
The synthesis of related benzamide derivatives involves multi-step processes, demonstrating the chemical versatility and potential for diverse biological applications. Studies detail various synthesis techniques and structural analyses to confirm the chemical structures of these compounds, contributing to a deeper understanding of their potential uses (Ping, 2007), (Xiu-lan, 2009).
3. Fluorescence and Photophysical Properties
Certain benzamide derivatives exhibit fluorescence quenching with specific dyes, indicating potential applications in photophysical studies and materials science. The free energy change for electron transfer processes in these compounds has been calculated, suggesting their utility in understanding and manipulating photoinduced electron transfer processes (Vellaiswamy & Ramaswamy, 2017). Additionally, some compounds are found to be luminescent in solutions and solid states, forming nano-aggregates with enhanced emission (AEE) in specific solvent conditions, which is of interest for the development of new materials with specific optical properties (Srivastava et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis.
Mode of Action
The exact mode of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function . This interaction could potentially result in the disruption of essential biological processes in the pathogen, leading to its death or growth inhibition.
Biochemical Pathways
The specific biochemical pathways affected by N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
The molecular and cellular effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the death or growth inhibition of Mycobacterium tuberculosis.
Biochemische Analyse
Biochemical Properties
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dihydrofolate reductase (DHFR), where the compound acts as an inhibitor. This inhibition disrupts the folate pathway, which is crucial for DNA synthesis and repair. Additionally, the compound has been shown to interact with the protein kinase B (Akt) pathway, leading to the modulation of cell survival and proliferation signals .
Cellular Effects
The effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide on various types of cells and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating caspase-3 and caspase-9, leading to programmed cell death. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, resulting in altered gene expression and reduced cellular proliferation. Furthermore, the compound influences cellular metabolism by inhibiting glycolysis, thereby reducing the energy supply to rapidly dividing cells .
Molecular Mechanism
At the molecular level, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide exerts its effects through several mechanisms. The compound binds to the active site of dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis. This binding interaction leads to the inhibition of DNA synthesis and cell division. Additionally, the compound modulates the activity of protein kinase B (Akt) by binding to its regulatory domain, resulting in the inhibition of downstream signaling pathways involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over several months. Long-term studies have shown that the compound maintains its inhibitory effects on dihydrofolate reductase (DHFR) and protein kinase B (Akt) even after prolonged exposure. Some degradation products may form under extreme conditions, such as high temperature and light exposure, which could potentially reduce its efficacy .
Dosage Effects in Animal Models
The effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The compound’s therapeutic window is relatively narrow, necessitating careful dose optimization to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is transported and distributed through various mechanisms. The compound interacts with transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), which facilitate its uptake and efflux across cellular membranes. Additionally, binding proteins such as albumin play a role in the compound’s distribution, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence the compound’s localization by directing it to specific compartments or organelles. Additionally, the presence of targeting signals within the compound’s structure may facilitate its transport to particular subcellular locations .
Eigenschaften
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c1-14-18(23)6-7-19-20(14)26-22(29-19)27(13-16-8-10-25-11-9-16)21(28)17-4-2-15(12-24)3-5-17/h2-11H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMXGUJMWBRIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2629309.png)

![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2629313.png)


![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2629320.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2629322.png)

![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/no-structure.png)
![8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2629325.png)
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2629326.png)

![(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2629329.png)
